2,3-Dichloro-6-nitrobenzyl chloride
Overview
Description
2,3-Dichloro-6-nitrobenzyl chloride is a chemical compound with the molecular formula C7H4Cl3NO2 . It is a halogenated aromatic nitro compound . This compound is used as an intermediate in the synthesis of other chemicals .
Synthesis Analysis
The synthesis of 2,3-Dichloro-6-nitrobenzyl chloride involves several steps. One method involves the reaction of 4-nitro-1,2,3-trichlorobenzene . The organic layer may then be separated, washed with an acid, and neutralized with a base, then concentrated to obtain the compound .Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-6-nitrobenzyl chloride consists of a benzene ring with two chlorine atoms and one nitro group attached to it . The molecular weight of this compound is 240.47 g/mol .Chemical Reactions Analysis
As a halogenated aromatic nitro compound, 2,3-Dichloro-6-nitrobenzyl chloride can act as an oxidizing agent. If mixed with reducing agents, including hydrides, sulfides, and nitrides, it may begin a vigorous reaction that culminates in a detonation .Scientific Research Applications
Preparation of Anagrelide
2,3-Dichloro-6-nitrobenzyl chloride is used as a key intermediate in the preparation of Anagrelide , a potent reducer of platelet count induced by a variety of aggregating agents . The process involves the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride from 1,2,3-trichlorobenzene .
Synthesis of S-(2-nitrobenzyl)cysteine
2-Nitrobenzyl chloride, which can be derived from 2,3-Dichloro-6-nitrobenzyl chloride, is used in the synthesis of S-(2-nitrobenzyl)cysteine . This compound has potential applications in biochemistry and pharmaceutical research.
Preparation of 4,4′-dinitrostillbene
2-Nitrobenzyl chloride, which can be derived from 2,3-Dichloro-6-nitrobenzyl chloride, is used to prepare 4,4′-dinitrostillbene . This compound is a useful intermediate in organic synthesis.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,2-dichloro-3-(chloromethyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c8-3-4-6(11(12)13)2-1-5(9)7(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELSTMZJPQYYOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])CCl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431484 | |
Record name | 2,3-DICHLORO-6-NITROBENZYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
192124-88-2 | |
Record name | 2,3-DICHLORO-6-NITROBENZYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichloro-6-nitrobenzyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/583SDH2U86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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